Haha-chlorambucil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99876-94-5 |
|---|---|
Molecular Formula |
C33H46Cl2N2O3 |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C33H46Cl2N2O3/c1-32-16-19-36-30(38)22-24(32)8-11-26-27-12-13-29(33(27,2)15-14-28(26)32)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-17-34)21-18-35/h6-7,9-10,22,26-29H,3-5,8,11-21H2,1-2H3,(H,36,38)/t26-,27-,28-,29-,32-,33-/m0/s1 |
InChI Key |
KXMXWVJKEUSIIB-ODNAPOIPSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=CC(=O)NCCC35C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=CC(=O)NCC[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=CC(=O)NCCC35C |
Synonyms |
17-hydroxy-3-aza-A-homo-4-androsten-4-one (4-(bis(2-chloroethyl)amino)phenyl)butyrate HAHA-chlorambucil |
Origin of Product |
United States |
Structural Characterization and Synthetic Principles of Haha Chlorambucil
Scientific Nomenclature and Core Structural Moieties of the Compound
HAHA-Chlorambucil is a complex molecule formed by the chemical union of a modified steroid and the chemotherapeutic drug chlorambucil (B1668637). Its formal chemical names are '17-hydroxy-3-aza-a-homo-4-androsten-4-one (4-(bis(2-chloroethyl)amino)phenyl)butyrate' and '3-aza-a-homoandrost-4a-en-4-one, 17-(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)-, (17beta)-'. ontosight.ai The name indicates an ester formed between the 17-hydroxyl group of the steroid and the carboxylic acid of chlorambucil.
The compound is comprised of two primary structural moieties:
A Steroidal Carrier: The steroid component is a synthetic A-homo-aza-androstane derivative. Steroids are organic compounds characterized by a specific four-ring carbon skeleton known as cyclopentanoperhydrophenanthrene. rjpdft.com This particular steroid has been modified, including the insertion of a nitrogen atom into the A-ring to form a lactam, a cyclic amide. acs.org
A Cytotoxic Agent: The active drug component is chlorambucil, an aromatic nitrogen mustard derivative. cancercareontario.ca Its IUPAC name is 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid. nih.gov Chlorambucil functions as a bifunctional alkylating agent, capable of forming covalent cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. cancercareontario.cacancerquest.orgdrugbank.com
The conjugation of these two moieties aims to leverage the steroid's structure for targeted delivery of the cytotoxic chlorambucil. ontosight.ai
| Moiety | Chemical Class | Key Structural Features | Function in Conjugate |
|---|---|---|---|
| A-homo-aza-androstane derivative | Synthetic Steroid | Cyclopentanoperhydrophenanthrene core; A-ring lactam; 17β-hydroxyl group for conjugation. ontosight.airjpdft.comacs.org | Targeting vehicle, intended to facilitate selective uptake by specific cells. ontosight.ai |
| Chlorambucil | Nitrogen Mustard Alkylating Agent | Aromatic ring; Butanoic acid linker; Bis(2-chloroethyl)amino group. nih.gov | Cytotoxic payload, induces cell death by alkylating DNA. ontosight.ai |
Design Principles for Steroid-Drug Conjugation in Targeted Therapy
The design of steroid-drug conjugates like this compound is founded on the principle of targeted therapy, which seeks to maximize the therapeutic index of a potent drug. ontosight.airesearchgate.net The primary goal is to deliver a cytotoxic payload selectively to cancer cells, thereby sparing healthy tissues and reducing systemic toxicity. acs.org
Key design principles include:
Target Receptor Specificity: The steroidal component is chosen to act as a "homing device" or targeting moiety. semanticscholar.orgnih.gov This strategy relies on the unique or overexpressed presence of specific steroid receptors on the surface or within the cytosol of target cancer cells. semanticscholar.orgnih.gov The steroid's affinity for these receptors facilitates the selective uptake and retention of the conjugate. ontosight.ai
Enhanced Selectivity and Potency: By linking the cytotoxic drug (e.g., chlorambucil) to a steroid, the conjugate is designed to be preferentially delivered to cells that recognize the steroid. ontosight.ai This targeted delivery can increase the effective concentration of the drug at the tumor site, potentially enhancing its anticancer activity. acs.org
Payload Concealment: The drug is covalently linked to the steroid, often rendering it inactive or less active while in circulation. nih.gov The cytotoxic payload is designed to be released from the steroid carrier only after reaching the target site, for instance, through the cleavage of the linker by intracellular enzymes. semanticscholar.orggoogle.com
Improved Physicochemical Properties: Conjugation can alter the physicochemical properties of the parent drug, such as its lipophilicity and stability, which can influence its distribution and metabolism in the body. acs.org
The overarching hypothesis is that such conjugates can exploit the biological pathways of steroid hormones to achieve a more focused and less toxic cancer therapy, particularly for hormone-sensitive cancers. ontosight.aiacs.org
Methodological Considerations in Conjugate Synthesis
The synthesis of a steroid-drug conjugate is a multi-step process that requires careful consideration of the linking chemistry and the stereochemical integrity of the components. frontiersin.orgnumberanalytics.com
The linker is a critical component that tethers the cytotoxic drug to the steroidal carrier. nih.gov Its design is crucial as it must be stable enough to remain intact in the bloodstream but labile enough to release the drug at the target site. google.comfrontiersin.org In this compound, the connection is an ester bond formed between the steroid's hydroxyl group and the drug's carboxylic acid group. ontosight.ai
Common strategies for linker integration in drug conjugates include:
Ester Linkages: Formed between a hydroxyl group on one molecule and a carboxylic acid on the other. frontiersin.org These are common in prodrug design and can be cleaved by esterase enzymes, which are often abundant in the body and within tumor cells. For steroid conjugation, a common attachment point is a hydroxyl group, such as the C21-hydroxyl in dexamethasone (B1670325) or the 17β-hydroxyl in the this compound steroid. nih.govnih.gov A linker like succinic acid can be used to facilitate this conjugation. frontiersin.orgnih.gov
Cleavable vs. Non-cleavable Linkers: Linkers are broadly categorized based on their release mechanism.
Cleavable linkers are designed to break under specific physiological conditions, such as the acidic environment of a lysosome or the presence of specific enzymes (e.g., proteases, esterases). google.comfrontiersin.org Examples include acid-labile hydrazones and enzyme-sensitive peptide linkers. nih.gov
Non-cleavable linkers remain attached to the drug. The payload is released only after the complete lysosomal degradation of the carrier molecule. google.comfrontiersin.org
Click Chemistry: This refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them suitable for complex bioconjugations. semanticscholar.org
| Linker Type | Bond Formed | Release Mechanism | Example Application |
|---|---|---|---|
| Ester | Ester bond (R-COO-R') | Enzymatic cleavage by esterases. frontiersin.org | Conjugation of dexamethasone via its C21-hydroxyl group using a hemisuccinate linker. nih.govnih.gov |
| Hydrazone | Hydrazone bond (R=N-NH-R') | Acid-catalyzed hydrolysis (pH-sensitive). nih.gov | Linking drugs to carriers for release in the acidic environment of endosomes/lysosomes. nih.gov |
| Disulfide | Disulfide bond (R-S-S-R') | Reduction in the presence of high glutathione (B108866) concentrations inside cells. nih.gov | Intracellular release of payloads in the reducing environment of the cell. nih.gov |
| Peptide | Amide bond | Enzymatic cleavage by specific proteases (e.g., cathepsins) overexpressed in tumors. frontiersin.org | Valine-citrulline linker used in antibody-drug conjugates like Brentuximab Vedotin. frontiersin.org |
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in the synthesis and biological activity of steroid-drug conjugates. numberanalytics.com
Steroid Core Configuration: The steroid nucleus contains multiple asymmetric carbon atoms, leading to numerous possible stereoisomers. rjpdft.com The biological activity of steroids is highly dependent on the specific stereochemistry of the ring junctions (e.g., A/B, C/D) and the orientation of substituents, which are designated as alpha (α, below the plane) or beta (β, above the plane). rjpdft.com The nomenclature for this compound specifies a "(17beta)-" configuration, indicating that the ester linkage with chlorambucil is at the β-position of carbon 17, which is crucial for its intended biological recognition and activity. ontosight.ai
Control during Synthesis: Maintaining the correct stereochemistry throughout the synthetic process is a significant challenge. numberanalytics.com Stereoselective synthesis methods are often required to produce the desired isomer and avoid contamination with less active or inactive isomers. numberanalytics.com Even the stereochemistry within the linker itself can influence the stability and release characteristics of the final conjugate. acs.org Any alteration in the three-dimensional structure can affect how the conjugate interacts with its target receptor and how the payload is released, ultimately impacting its therapeutic effectiveness.
Molecular and Cellular Mechanisms of Action of Haha Chlorambucil
Alkylation of Deoxyribonucleic Acid (DNA) and Adduct Formation
The core antineoplastic activity of HAHA-Chlorambucil is its ability to covalently bind to DNA, a process known as alkylation. drugbank.comcancerresearchuk.org Once inside the body, it is converted into its active electrophilic form. patsnap.com This highly reactive molecule then attacks nucleophilic sites on the DNA bases. patsnap.com This addition of an alkyl group forms DNA adducts, which are abnormal chemical modifications to the DNA structure. taylorandfrancis.com The formation of these adducts is the initial and critical step in DNA damage, disrupting the normal functions of the DNA molecule. drugbank.comwikipedia.org
Research has identified several types of adducts formed by chlorambucil (B1668637). The primary adducts are with guanine (B1146940) and adenine (B156593) bases. nih.gov
| Adduct Type | Target Base | Position | Reference |
| Monoadduct | Guanine | N7 | patsnap.comtaylorandfrancis.comnih.gov |
| Monoadduct | Adenine | N3 | nih.govmdpi.com |
| Monoadduct | Adenine | N1 | nih.gov |
| Monoadduct | Cytosine | N3 | nih.gov |
| Cross-link | Guanine-Guanine | N7-N7 | nih.govcuni.cz |
| Cross-link | Guanine-Adenine | N7-N3 | nih.gov |
The interaction of this compound with DNA is not random; it exhibits specificity for certain nucleophilic sites within the DNA molecule. The most predominant site of alkylation is the N7 position of guanine. patsnap.comtaylorandfrancis.comnih.govcuni.cz This preference is attributed to the high nucleophilicity of the N7 atom in the imidazole (B134444) ring of guanine. cuni.cz Studies have shown that alkylation preferentially occurs in the middle of sequences with three or more consecutive guanine bases. nih.gov
Besides the N7 of guanine, other sites are also targeted, though typically to a lesser extent. These include the N3 position of adenine, the N1 of adenine, and the N3 of cytosine. nih.govmdpi.com The formation of these various monoadducts can lead to base mispairing during DNA replication, which is a potentially mutagenic event. cuni.cz
As a bifunctional agent, this compound possesses two reactive chloroethyl groups. patsnap.comnih.gov After the initial formation of a monoadduct (a single covalent bond with the DNA), the second chloroethyl group can react with another base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link). drugbank.comwikipedia.orgnih.gov
Interstrand cross-links (ICLs) are considered the most cytotoxic lesions induced by nitrogen mustards. nih.govontosight.ai These ICLs form a covalent bridge between the two strands of the DNA double helix, physically preventing them from unwinding and separating. drugbank.comontosight.ai This blockage is critical because strand separation is essential for fundamental cellular processes like DNA replication and transcription. nih.govmdpi.comontosight.ai By inhibiting these processes, this compound effectively halts tumor growth. drugbank.com The inability to repair these cross-links can lead to the physical fragmentation of DNA, a key step in the induction of cell death. wikipedia.orgmdpi.com The presence of as few as 20 to 40 unrepaired ICLs is considered lethal to a mammalian cell. nih.gov
Specificity of DNA Interaction (e.g., N7-Guanine Alkylation)
Cellular Responses to DNA Damage Induction
The extensive DNA damage caused by this compound triggers a complex set of cellular responses designed to address the genomic insults. wikipedia.org These responses ultimately determine the fate of the cell, leading to either cell cycle arrest and DNA repair or programmed cell death. mdpi.com
When DNA damage, such as that induced by this compound, is detected, cells activate signaling pathways known as cell cycle checkpoints. numberanalytics.com These checkpoints are crucial regulatory mechanisms that halt the progression of the cell cycle to prevent the replication of damaged DNA and the propagation of mutations. numberanalytics.comnih.gov
The presence of DNA adducts and cross-links activates key sensor proteins, primarily the kinases ATM and ATR. numberanalytics.comfrontiersin.org These kinases, in turn, phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2. nih.govfrontiersin.org This signaling cascade leads to the inhibition of cyclin-dependent kinases (CDKs), the engines that drive the cell cycle forward. numberanalytics.com As a result, the cell cycle is arrested, often at the G2/M phase, which precedes mitosis, or during the S phase (DNA synthesis). patsnap.comnih.gov This pause provides the cell with an opportunity to repair the damaged DNA. numberanalytics.com If the damage is too severe to be repaired, the cell is directed towards apoptosis. nih.gov
If DNA damage is irreparable, this compound induces programmed cell death, or apoptosis. wikipedia.orgpatsnap.com This is an orderly process of cellular self-destruction that avoids the inflammatory response associated with necrosis. oncohemakey.com The DNA damage triggers apoptosis primarily through the intrinsic (or mitochondrial) pathway. oncohemakey.comharvard.edu
A key protein in this process is the tumor suppressor p53. wikipedia.orgmdpi.com DNA damage leads to the accumulation and activation of p53, which then acts as a transcription factor. wikipedia.orgmedex.com.bd Activated p53 promotes the expression of pro-apoptotic proteins, such as Bax (Bcl-2-associated X protein). wikipedia.orgmedex.com.bd These proteins disrupt the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. harvard.edunih.gov
The released cytochrome c joins with other proteins to form a complex called the apoptosome. nih.gov The apoptosome activates a cascade of enzymes known as caspases, which are the executioners of apoptosis. patsnap.comoncohemakey.com These proteases systematically dismantle the cell by cleaving essential cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies. harvard.edu
| Key Proteins in Cellular Response | Function | Reference |
| ATM/ATR | Kinases that sense DNA damage and activate checkpoints. | numberanalytics.comfrontiersin.org |
| Chk1/Chk2 | Checkpoint kinases that halt the cell cycle. | nih.govfrontiersin.org |
| p53 | Tumor suppressor that activates apoptosis upon severe DNA damage. | wikipedia.orgmdpi.commedex.com.bd |
| Bax | Pro-apoptotic protein that permeabilizes the mitochondrial membrane. | wikipedia.orgmedex.com.bd |
| Cytochrome c | Released from mitochondria; initiates apoptosome formation. | harvard.edunih.gov |
| Caspases | Proteases that execute the final stages of apoptosis. | patsnap.comoncohemakey.com |
Activation of Cell Cycle Checkpoints and Arrest
Receptor-Mediated Cellular Entry and Intracellular Processing
For this compound to exert its cytotoxic effects, it must first enter the target cancer cell. As a relatively small and lipophilic molecule, chlorambucil itself can be transported across the cell membrane via diffusion. taylorandfrancis.com However, its delivery can be made more specific. In some therapeutic strategies, this compound is designed as a targeted therapy that specifically binds to proteins expressed on the surface of cancer cells, such as the CD22 protein. ontosight.ai This binding facilitates receptor-mediated endocytosis, a process where the cell membrane engulfs the drug, pulling it inside.
Once inside the cell, this compound must be processed to become fully active. ontosight.ai It undergoes metabolic activation, primarily in the liver but also potentially within the target cell, to form its active alkylating species, phenylacetic acid mustard. patsnap.commdpi.com This activated form is then able to travel to the nucleus and bind to DNA, initiating the cascade of events described above. ontosight.ai This targeted delivery and intracellular activation aim to concentrate the cytotoxic agent directly within cancer cells, thereby maximizing its therapeutic effect. ontosight.ai
Targeting of Specific Cell Surface Receptors (e.g., CD22)
The targeted nature of this compound is a key aspect of its design, with studies indicating its ability to bind to specific proteins on the surface of cancer cells, such as CD22. ontosight.aiontosight.ai CD22 is a B-lymphocyte restricted sialoglycoprotein that is expressed on the surface of mature B-cells but not on their precursors. nih.gov This expression pattern makes it an attractive target for therapies aimed at B-cell malignancies, including various forms of non-Hodgkin's lymphoma and leukemia. nih.govresearchgate.net
Upon administration, this compound is designed to recognize and bind to CD22-positive cells. ontosight.aiontosight.ai This interaction facilitates the delivery of the cytotoxic chlorambucil directly to the target cancer cells. ontosight.ai The binding to a surface receptor like CD22 is often a prelude to the internalization of the receptor-drug complex, a critical step for the drug to exert its intracellular effects. aacrjournals.org The specificity of this targeting aims to concentrate the therapeutic agent at the site of the malignancy, a core principle of targeted cancer therapy. ontosight.ai
| Target Receptor | Cellular Location | Significance in Therapy | Mechanism |
|---|---|---|---|
| CD22 | Surface of mature B-lymphocytes | Expressed in many B-cell malignancies, making it a specific target. nih.govresearchgate.net | This compound binds to CD22, facilitating targeted delivery of the cytotoxic payload to cancer cells. ontosight.aiontosight.ai |
Role of the Steroid Moiety in Directed Cellular Uptake
The conjugation of chlorambucil to a steroid molecule is a strategic design to enhance its selective uptake by certain cells. ontosight.ai Steroid hormones naturally enter cells to interact with intracellular receptors, and some cancer cells, particularly those that are hormone-sensitive, can exhibit specific uptake and retention of steroids. ontosight.ai The steroid moiety in this compound is intended to exploit these natural transport pathways. ontosight.ai
By mimicking a natural steroid, the compound can potentially gain preferential entry into cancer cells that have a high affinity for such molecules. This directed uptake mechanism is another layer of selectivity, working in concert with cell surface receptor targeting to increase the concentration of the drug within the tumor environment. ontosight.ai The ultimate goal is to maximize the impact on cancerous cells while minimizing exposure and consequent damage to healthy, non-target cells. ontosight.aiontosight.ai
Metabolic Activation and Release of Active Cytotoxic Species
Once this compound is internalized by the target cell, the chlorambucil component must be released and activated to exert its cytotoxic effect. ontosight.aiontosight.ai Chlorambucil itself is a prodrug that requires metabolic activation to become a potent DNA alkylating agent. patsnap.com This activation primarily occurs in the liver but can also happen within other cells. patsnap.comdrugbank.comfda.gov
The activation process converts chlorambucil into its active form, phenylacetic acid mustard. patsnap.comdrugbank.com This active metabolite is a bifunctional alkylating agent, containing two reactive chloroethyl groups. patsnap.comtaylorandfrancis.com These groups form covalent bonds with the nucleophilic sites on DNA, most notably the N7 position of guanine bases. patsnap.comtaylorandfrancis.com
This reaction, known as alkylation, leads to the formation of cross-links both within a single DNA strand (intrastrand) and between the two strands of the DNA double helix (interstrand). patsnap.com The formation of these cross-links prevents the DNA strands from unwinding and separating, which is a critical step for both DNA replication and transcription. patsnap.comdrugbank.com This disruption of fundamental DNA processes halts the cell cycle and, if the damage is too extensive for cellular repair mechanisms to handle, triggers programmed cell death, or apoptosis. patsnap.com The toxicity of chlorambucil is particularly effective against rapidly dividing cells, a characteristic feature of cancer. patsnap.com
| Process | Key Molecule | Mechanism | Cellular Outcome |
|---|---|---|---|
| Metabolic Activation | Phenylacetic acid mustard | Chlorambucil is metabolized to its active form. patsnap.comdrugbank.com | Generation of a highly reactive cytotoxic species. |
| DNA Alkylation | Active phenylacetic acid mustard | Forms covalent bonds with DNA bases, particularly guanine. patsnap.comtaylorandfrancis.com | Formation of DNA cross-links. patsnap.com |
| Cytotoxicity | Cross-linked DNA | Inhibition of DNA replication and transcription. patsnap.comdrugbank.com | Cell cycle arrest and apoptosis (programmed cell death). patsnap.com |
Preclinical Efficacy and Selectivity Investigations
In Vitro Cytotoxicity Assessments in Diverse Cancer Cell Lines
Haha-chlorambucil is a synthetic compound designed for targeted cancer therapy. ontosight.ai It combines the cytotoxic capabilities of the alkylating agent chlorambucil (B1668637) with a targeting moiety aimed at specific cancer cells. ontosight.aiontosight.ai The preclinical evaluation of this compound involves rigorous testing of its ability to kill cancer cells (in vitro cytotoxicity) across a variety of cancer cell lines.
The foundational mechanism of its cytotoxic effect lies in the chlorambucil component, which is a nitrogen mustard. ontosight.aiumich.edu This agent acts by alkylating DNA, forming covalent bonds primarily with guanine (B1146940) and adenine (B156593) nucleotides. ontosight.ainih.govsemanticscholar.org This process can lead to the formation of DNA interstrand crosslinks, which block the separation of DNA strands. ontosight.ai The inability of the DNA to separate inhibits critical metabolic processes like replication and transcription, ultimately inducing cell death, particularly in rapidly dividing tumor cells. ontosight.aivin.comcancerresearchuk.org
This compound has been investigated for its potential efficacy in hormone-sensitive cancers, which are malignancies where hormones play a role in the growth and proliferation of cancer cells. ontosight.ai The rationale for this approach is to leverage the structural features of steroids to deliver the cytotoxic chlorambucil payload to specific tissues. ontosight.ai Research into hybrid molecules has explored linking chlorambucil to steroid moieties, such as estrone (B1671321), to target hormone-dependent breast cancer cell lines like MCF-7. mdpi.com Studies on such conjugates indicated that their cytotoxic activity was influenced by the length of the linker chain and the concentration of the compound. mdpi.com By combining chlorambucil with a targeting component, these hybrid compounds aim to enhance the selective delivery of the cytotoxic agent to cancer cells while minimizing damage to healthy cells. ontosight.ai
A key feature of this compound is its design to specifically target cells expressing the CD22 protein on their surface. ontosight.ai CD22 is a marker found on B-cells, making it a target for B-cell malignancies like certain types of leukemia and lymphoma. plos.orgnih.gov this compound is conceptualized as a targeted therapy that binds to CD22, facilitating the delivery of the cytotoxic chlorambucil directly to the cancerous B-cells. ontosight.ai
Analogous anti-CD22 immunotoxins, such as HA22 (also known as CAT-8015), have demonstrated significant cytotoxicity against CD22-positive malignant cells in vitro. nih.gov HA22, which is composed of an anti-CD22 antibody fragment fused to a bacterial toxin, has shown effectiveness against blasts from pediatric patients with acute lymphoblastic leukemia (ALL). nih.gov This supports the principle of targeting CD22 to eliminate malignant cells. The targeted approach aims to deliver the cytotoxic agent preferentially to cancer cells, thereby reducing potential harm to healthy tissues. ontosight.ai
To understand the therapeutic advantage of this compound, its cytotoxic efficacy is compared with that of the parent drug, chlorambucil, and other related compounds. Chlorambucil itself has limitations, including poor specificity and the development of drug resistance. semanticscholar.orgmdpi.com
Studies on various chlorambucil hybrids have shown that conjugation can significantly enhance cytotoxicity compared to the parent drug. For instance, certain chlorambucil-platinum(IV) prodrugs exhibited exceptional potency against HT29 colon cancer cells, far exceeding that of chlorambucil and cisplatin (B142131) alone. mdpi.com Similarly, other hybrids displayed IC₅₀ values that were many folds lower than chlorambucil, particularly in drug-resistant cancer cell lines. mdpi.com However, not all modifications yield superior results; a chlorambucil-oleic acid conjugate was found to be much less toxic than chlorambucil alone across various cell types. nih.gov
The table below presents comparative cytotoxicity data for chlorambucil and some of its analogues against different cancer cell lines from various studies.
| Compound/Drug | Cell Line | Cancer Type | IC₅₀ Value (µM) | Fold-Change vs. Chlorambucil | Reference |
| Chlorambucil | A2780 | Human Ovarian Carcinoma | 12 - 43 | - | semanticscholar.org |
| Chlorambucil | SGC-7901 | Gastric Cancer | 53.47 - 97.56 | - | mdpi.com |
| Analogue 16a | SGC-7901/CDDP (Resistant) | Gastric Cancer | - | 34.93 - 62.04x lower IC₅₀ | mdpi.com |
| Analogue 17a | SGC-7901 | Gastric Cancer | 2.97 - 4.97 | ~10-30x lower IC₅₀ | mdpi.com |
| Analogue 17b | SGC-7901 | Gastric Cancer | 4.17 - 18.65 | ~3-23x lower IC₅₀ | mdpi.com |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency.
Assessment in CD22-Positive Cellular Systems
Cellular Targeting and Internalization Profiling
The efficacy of a targeted drug like this compound depends not only on its ability to bind to the target cell but also on its subsequent internalization, where it can reach its intracellular site of action. ontosight.ai this compound is designed to bind specifically to the CD22 protein on the surface of cancer cells, which then allows the cytotoxic agent to be delivered into the cell. ontosight.ai This targeted delivery mechanism is intended to concentrate the drug's effects on malignant cells. ontosight.ai
To visualize and confirm the targeting and internalization of complex drug molecules, researchers employ advanced imaging techniques like fluorescent tagging and confocal microscopy. vivascope.comnih.gov This methodology involves attaching a fluorescent molecule (a fluorophore) to the drug, which allows its path to be tracked visually. fluorofinder.com
Fluorescence confocal microscopy is a powerful imaging method that uses a laser to excite the fluorescently tagged molecules and a pinhole to filter out-of-focus light, resulting in sharp, high-resolution images of specific components within cells and tissues. vivascope.com This technique enables researchers to observe the binding of the drug to the cell surface and its subsequent journey into the cell's interior in real-time. vivascope.comfluorofinder.com For example, studies have successfully used direct fluorescence labeling to examine the biodistribution of therapeutic proteins, confirming their uptake and localization within target cells. nih.gov In the context of chlorambucil, researchers have linked it to antibodies and used fluorescence to demonstrate that both the antibody's specificity and the drug's activity are retained. nih.gov This approach provides direct evidence of cellular targeting and internalization, which is essential for validating the mechanism of action for compounds like this compound. nih.govnih.gov
Analysis of Inhibitory Effects on Fundamental Cellular Processes
The ultimate goal of this compound is to disrupt fundamental processes within the cancer cell, leading to its death. The primary mechanism inherited from its parent compound is the induction of DNA damage. ontosight.aicancerresearchuk.org By forming interstrand crosslinks in the DNA, chlorambucil creates lesions that physically block DNA replication and transcription. ontosight.ainih.gov This interference with DNA metabolism is particularly detrimental to cancer cells, which are characterized by rapid and uncontrolled proliferation. ontosight.aivin.com
The damage to DNA triggers cellular stress responses and checkpoints that can halt the cell cycle. nih.gov In cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, the damage inflicted by agents like chlorambucil is particularly lethal. nih.gov The accumulation of unrepaired DNA damage can lead to the activation of apoptotic pathways, resulting in programmed cell death. mdpi.com Furthermore, studies on chlorambucil have shown it can inhibit the synthesis of DNA and the appearance of newly synthesized histones on chromatin, which are essential for packaging DNA. nih.gov While general transcription and translation may not be immediately affected, the profound inhibition of DNA replication is a key cytotoxic effect. nih.gov
Characterization of Apoptosis Induction in Preclinical Models
The extensive DNA damage induced by this compound is a powerful trigger for apoptosis, or programmed cell death. ontosight.aichemicalbook.com By delivering the cytotoxic chlorambucil payload directly to CD22-positive cancer cells, this compound initiates a cascade of events that culminates in the systematic dismantling of the cell. ontosight.ai
Preclinical findings indicate that the primary pathway for apoptosis induction by chlorambucil involves the tumor suppressor protein p53. gpatindia.com When DNA damage is detected, it leads to the accumulation and activation of cytosolic p53. gpatindia.com Activated p53 then transcriptionally upregulates a number of pro-apoptotic genes. nih.gov
Key events in the apoptotic cascade initiated by this compound include:
p53 Pathway Activation: DNA damage leads to the stabilization and accumulation of p53. gpatindia.com This is a critical checkpoint in the cell's response to genotoxic stress. nih.gov
Modulation of Bcl-2 Family Proteins: Activated p53 influences the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, it can lead to the activation of pro-apoptotic members like Bax (Bcl-2-associated X protein). mdpi.com
Mitochondrial Disruption: The activation of pro-apoptotic Bcl-2 family proteins can lead to the permeabilization of the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov
Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the subsequent activation of a cascade of cysteine proteases known as caspases, starting with caspase-9 (initiator caspase) and leading to the activation of caspase-3 (executioner caspase). aacrjournals.org
Induction of the Extrinsic Pathway: Some studies suggest that chlorambucil can also sensitize cells to the extrinsic apoptotic pathway by increasing the expression of death receptors like DR4 and DR5 (TRAIL-R2) on the cell surface. medchemexpress.comashpublications.org
The culmination of these events is the execution phase of apoptosis, characterized by DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies, which are then cleared by phagocytic cells. chemicalbook.com Studies in chronic lymphocytic leukemia (CLL) cells have demonstrated that the level of apoptosis induced by chlorambucil in vitro correlates with its clinical efficacy. ashpublications.org Furthermore, combining chlorambucil with agents that target apoptosis inhibitors, such as the MDM2 inhibitor nutlin-3, has been shown to synergistically increase cancer cell death in preclinical models. ashpublications.orgnih.gov
Table 2: Key Molecular Events in this compound-Induced Apoptosis
| Stage | Key Proteins/Events | Outcome |
|---|---|---|
| Initiation (DNA Damage) | DNA cross-linking and fragmentation by chlorambucil. patsnap.comgpatindia.com | Activation of DNA damage response pathways. |
| Signal Transduction | Accumulation and activation of cytosolic p53. gpatindia.com | Transcription of pro-apoptotic genes. nih.gov |
| Mitochondrial (Intrinsic) Pathway | Activation of Bax. mdpi.com Release of cytochrome c. nih.gov | Formation of apoptosome and activation of caspase-9. nih.govaacrjournals.org |
| Extrinsic Pathway Sensitization | Upregulation of death receptors (e.g., TRAIL-R2). medchemexpress.comashpublications.org | Increased susceptibility to external death signals. |
| Execution Phase | Activation of caspase-3. aacrjournals.org | Cleavage of cellular proteins, DNA fragmentation, and cell death. |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Bax |
| Bcl-2 |
| Chlorambucil |
| Cytochrome c |
| This compound |
| Nutlin-3 |
Structure Activity Relationship Sar Studies and Analog Development
Impact of Steroid Ligand Modifications on Biological Activity
The conjugation of chlorambucil (B1668637) to a steroid nucleus is a strategy employed to enhance its delivery to hormone-dependent cancer cells. The steroid moiety acts as a carrier, guiding the cytotoxic agent to cells expressing specific hormone receptors. Research has demonstrated that modifications to the steroid ligand significantly influence the biological activity of these conjugates.
The type of steroid and the position of its linkage to chlorambucil are critical factors. For instance, a D-ring modified androstane (B1237026) lactam conjugated to a nitrogen mustard at the 3β-position showed superior anticancer activity against L1210 leukemia compared to an α-linked conjugate. nih.govacs.org Conversely, reversing the positions of the lactam and the nitrogen mustard resulted in only moderate activity. acs.org This highlights the importance of the stereochemistry and the specific architecture of the steroid in influencing the conjugate's efficacy. nih.gov
Furthermore, the introduction of certain functional groups onto the steroidal framework can enhance antileukemic potency. Studies on steroidal esters of chlorambucil revealed that derivatives with a Δ⁵-7-keto conjugated system exhibited increased antileukemic activity compared to those with a simple steroidal skeleton. iiarjournals.org However, the reduction of the Δ⁵ double bond in these potent Δ⁵-7-keto-steroidal esters led to a significant decrease in their antileukemic potency, converting highly active compounds into ones with only marginal activity. iiarjournals.org This suggests that the electronic and conformational properties imparted by the conjugated system are crucial for the enhanced biological effect.
The presence of specific groups on the steroid can also be a determining factor. For example, the hydroxymethyl group at the 16β-position has been identified as significant for the anticancer activity of certain steroidal conjugates. nih.gov The table below summarizes the impact of various steroid modifications on the activity of chlorambucil conjugates.
| Steroid Modification | Impact on Biological Activity | Reference |
| D-ring modified androstane lactam (3β-linkage) | Enhanced anticancer activity against L1210 leukemia | nih.govacs.org |
| Δ⁵-7-keto conjugated system | Enhanced antileukemic potency | iiarjournals.org |
| Reduction of Δ⁵ double bond in 7-keto steroids | Negative impact on antileukemic potency | iiarjournals.org |
| 16β-hydroxymethyl group | Significant for anticancer activity | nih.gov |
Influence of Spacer Chain Length and Chemical Linkage on Efficacy
The spacer chain, which connects the chlorambucil molecule to the steroid or another carrier, plays a pivotal role in the efficacy of the conjugate. Both the length of the spacer and the nature of the chemical linkage have been shown to modulate the biological activity.
Research on estradiol-chlorambucil hybrids has revealed a clear structure-activity relationship concerning the length of the spacer chain. acs.org Similarly, in studies involving D- and L-tyrosine-chlorambucil analogs, the length of the spacer chain was found to influence their anticancer activity. nih.gov Specifically, D- and L-tyrosinol-chlorambucil derivatives with a 10-carbon atom spacer demonstrated selectivity towards the MCF-7 (ER+) breast cancer cell line. nih.gov In another study, the highest activity for a steroid-mustard conjugate was observed with a four-carbon spacer, which was four times more active than chlorambucil alone. nih.gov Interestingly, as the distance between the nitrogen mustard and the steroid nucleus increases, the activity tends to decrease. nih.gov
The type of chemical linkage is equally important. Labile ester bonds are often used to connect the drug to the steroid, with the intention that the bond will be cleaved inside the target cell to release the active chlorambucil. nih.gov In contrast, carbamate-linked steroidal conjugates have shown discouraging results, leading to reduced research in that area. nih.gov The stability of the linkage is a key consideration; for instance, in chlorambucil-tyrosine conjugates, an amide bond was found to be more stable than an ester bond. researchgate.net
| Spacer/Linkage Feature | Impact on Efficacy | Reference |
| 10-carbon spacer (D/L-tyrosinol-chlorambucil) | Selective towards MCF-7 (ER+) breast cancer cells | nih.gov |
| Four-carbon spacer (steroid-mustard conjugate) | Highest activity, 4x more active than chlorambucil | nih.gov |
| Increasing spacer length | Decreased activity | nih.gov |
| Labile ester bond | Common linkage for drug release | nih.gov |
| Carbamate linkage | Discouraging results | nih.gov |
| Amide vs. Ester linkage (chlorambucil-tyrosine) | Amide bond is more stable | researchgate.net |
Development of Novel Hybrid Molecules and Prodrugs
To further enhance the therapeutic index of chlorambucil, researchers have developed novel hybrid molecules and prodrugs. These approaches involve conjugating chlorambucil to other bioactive molecules or incorporating it into advanced drug delivery systems.
Conjugates with Amino Acids (e.g., Tyrosine, Methionine)
Amino acids are attractive carrier molecules due to their role in cellular metabolism and the overexpression of amino acid transporters in many cancer cells. Conjugating chlorambucil to amino acids can facilitate its uptake into cancer cells.
L-type amino acid transporter 1 (LAT1) is overexpressed in various cancers, making it a potential target for drug delivery. mdpi.comresearchgate.net Chlorambucil has been conjugated to L-tyrosine, an endogenous LAT1 substrate, via both ester and amide linkages. mdpi.comresearchgate.net These derivatives demonstrated a significantly higher cellular uptake in the human breast cancer MCF-7 cell line compared to chlorambucil alone, leading to greater cytotoxicity. mdpi.comresearchgate.net This indicates that LAT1 contributes to the intracellular uptake of these chlorambucil derivatives, thereby enhancing their antiproliferative activity. mdpi.comresearchgate.net
Similarly, methionine has been explored as a carrier for chlorambucil. bbrc.in The rationale is that cancer cells have an increased uptake of amino acids like methionine. bbrc.in The resulting conjugate, when tested on MCF-7 and HT-29 breast cancer cell lines, showed an increased anticancer effect compared to chlorambucil alone. bbrc.in This suggests that targeting amino acid transport systems is a viable strategy for enhancing the efficacy of chlorambucil.
| Amino Acid Conjugate | Key Finding | Reference |
| Chlorambucil-Tyrosine | Increased cellular uptake via LAT1, leading to greater cytotoxicity in MCF-7 cells. | mdpi.comresearchgate.net |
| Chlorambucil-Methionine | Increased anticancer effect in MCF-7 and HT-29 cell lines. | bbrc.in |
Integration into Polymer-Drug Delivery Systems (e.g., Hyaluronic Acid Conjugates)
Polymer-drug delivery systems offer a sophisticated approach to improve the pharmacokinetic properties and targeting of anticancer drugs. Hyaluronic acid (HA), a natural polysaccharide, has been widely explored for this purpose due to its biocompatibility, biodegradability, and ability to target the CD44 receptor, which is overexpressed in many cancer cells. ntno.orgnih.govmdpi.com
Conjugating drugs to HA can improve the water solubility of hydrophobic compounds and provide a mechanism for targeted delivery. dovepress.com The integration of drugs into HA-based nanocarriers can enhance drug delivery efficiency and help differentiate between healthy and cancerous tissues, thereby reducing off-target toxicity. mdpi.com While direct studies on "Haha-chlorambucil" or chlorambucil-hyaluronic acid conjugates are not detailed in the provided context, the principles of HA-based drug delivery are well-established for other anticancer agents like gemcitabine (B846) and nimesulide. ntno.orgdovepress.com This strategy holds promise for the future development of advanced chlorambucil formulations.
Mechanisms of Cellular Resistance to Alkylating Agents
Role of DNA Repair Pathways in Mitigating Drug-Induced Damage
A primary mechanism of resistance to chlorambucil (B1668637) involves the enhancement of DNA repair capacity, which allows cancer cells to efficiently remove drug-induced DNA lesions. patsnap.comnih.govnih.gov The cytotoxic interstrand cross-links (ICLs) formed by chlorambucil are particularly challenging for the cell to repair, requiring the coordinated action of multiple complex pathways. embopress.orgaacrjournals.org
Resistance to chlorambucil in malignancies like chronic lymphocytic leukemia (CLL) has been directly linked to the accelerated repair of ICLs. aacrjournals.orgaacrjournals.org Two major pathways are instrumental in this process:
Nonhomologous End Joining (NHEJ): This pathway repairs double-strand breaks (DSBs) that can arise from the processing of ICLs. researchgate.net A key component of NHEJ is the DNA-dependent protein kinase (DNA-PK) complex. aacrjournals.orgresearchgate.net Studies have shown that increased levels and activity of DNA-PK are associated with acquired resistance to chlorambucil. aacrjournals.orgresearchgate.net For instance, in drug-resistant ovarian cancer cells (A2780/100), DNA-PKcs kinase activity was sustained after chlorambucil treatment, in contrast to sensitive cells where it decreased, leading to fewer DNA double-strand breaks and increased cell survival. researchgate.net The inhibition of DNA-PK with specific inhibitors, such as NU7026, has been shown to have a synergistic cytotoxic effect when combined with chlorambucil in CLL cells, highlighting the therapeutic potential of targeting this pathway. aacrjournals.org
Homologous Recombinational Repair (HRR): HRR is another critical pathway for the repair of ICLs and associated DSBs, particularly in the S and G2 phases of the cell cycle. embopress.org This pathway relies on proteins such as RAD51 and BRCA1/2. embopress.orgaacrjournals.org Consequently, cancer cells deficient in BRCA1 or BRCA2 show significant sensitivity to agents that cause ICLs, including chlorambucil. embopress.org In resistant CLL lymphocytes, an increase in the formation of HsRad51 foci (a marker of active HRR) is observed after chlorambucil treatment, suggesting that enhanced HRR is an active resistance mechanism. aacrjournals.org Research has demonstrated that inhibiting both HRR (via c-abl inhibition) and NHEJ (via DNA-PK inhibition) can optimally sensitize CLL lymphocytes to chlorambucil, suggesting a compensatory relationship between these two repair pathways. nih.gov
The following table summarizes research findings on the effect of inhibiting the DNA-PK component of the NHEJ pathway on chlorambucil's efficacy.
| Cell Line/Type | Inhibitor | Finding | Citation |
| CLL Cell Line (I83) | NU7026 | NU7026 (a specific DNA-PK inhibitor) showed a synergistic cytotoxic effect when used in combination with chlorambucil. The doses of NU7026 used were not toxic on their own. | aacrjournals.org |
| Primary CLL-lymphocytes | NU7026 | Chlorambucil treatment induced the formation of DNA-PK nuclear foci, which was inhibited by NU7026, suggesting the synergy is mediated by DNA-PK inhibition. | aacrjournals.org |
Drug Metabolism and Detoxification Mechanisms (e.g., Glutathione-S-Transferase Activity)
Before an alkylating agent can reach its DNA target, it can be intercepted and neutralized by cellular detoxification systems. The glutathione (B108866) (GSH) metabolic pathway is a principal mechanism of pre-target resistance to chlorambucil. nih.govnih.gov This system involves glutathione, a key cellular antioxidant, and the family of Glutathione S-transferase (GST) enzymes. nih.govpharmafeatures.com
GSTs catalyze the conjugation of the electrophilic chlorambucil molecule to GSH, forming a less reactive and more water-soluble compound. pharmafeatures.compharmgkb.org This conjugate is then often actively pumped out of the cell (see section 6.3). Elevated intracellular levels of both GSH and GST are strongly correlated with chlorambucil resistance. nih.govnih.gov
Key research findings underscore the importance of this pathway:
In a mouse fibroblast cell line made resistant to chlorambucil, resistance of more than 10-fold was associated with a 7- to 10-fold increase in cellular GSH content and a 3-fold increase in GST activity. nih.gov
Similarly, in a Chinese hamster ovary cell line with acquired resistance, a greater than 40-fold increase in the expression of an alpha-class GST was observed. aacrjournals.org
Crucially, the reversal of resistance can be achieved by targeting this pathway. Depleting cellular GSH with agents like buthionine sulfoximine (B86345) (BSO) or inhibiting GST activity with drugs such as ethacrynic acid or indomethacin (B1671933) significantly enhances the toxicity of chlorambucil in resistant cells. nih.govaacrjournals.org When both GSH depletion and GST inhibition were combined, resistance to chlorambucil was almost completely abolished in the resistant mouse fibroblast line. nih.gov
The table below details the findings from a key study on a chlorambucil-resistant cell line.
| Cell Line | Resistance Level | Change in GSH Content | Change in GST Activity | Effect of Inhibitors | Citation |
| N50-4 (CLB-Resistant) | >10-fold | 7-10 fold increase | 3-fold increase | Resistance almost completely abolished by combined treatment with a GSH depletor (BSO) and a GST inhibitor. | nih.gov |
Adaptations in Drug Targets and Efflux Transporter Systems
In addition to repairing or detoxifying the drug, cancer cells can adapt by altering cellular responses to the drug's effects or by actively expelling the drug from the cell. patsnap.comcuni.cz
Adaptations in Cellular Response: Resistance can emerge from alterations in the signaling pathways that control apoptosis (programmed cell death). aacrjournals.orgresearchgate.net Since DNA damage is a primary trigger for apoptosis, cells that upregulate anti-apoptotic proteins (like those in the Bcl-2 family) or have mutations in key apoptotic regulators (like the p53 tumor suppressor gene) can tolerate higher levels of DNA damage and thus survive treatment. nih.govaacrjournals.org
Efflux Transporter Systems: A major mechanism of multidrug resistance is the increased expression of ATP-binding cassette (ABC) transporters. nih.govspringermedizin.denih.gov These membrane proteins function as energy-dependent pumps that actively efflux a wide range of substances, including chemotherapeutic drugs, from the cell, thereby reducing their intracellular concentration and cytotoxicity. researchgate.netmdpi.com
Multidrug Resistance-Associated Proteins (MRPs): MRP1 (ABCC1) and MRP2 (ABCC2) are particularly relevant to chlorambucil resistance. These transporters work in concert with the GST system by pumping the glutathione-conjugated form of chlorambucil (chlorambucil-SG) out of the cell. pharmgkb.org Studies have shown that both MRP1 and MRP2 can efficiently transport chlorambucil-SG, and that inhibiting MRP2 function reverses GST-mediated resistance to chlorambucil. pharmgkb.org
P-glycoprotein (Pgp/MDR1): P-glycoprotein, encoded by the ABCB1 gene, is another well-characterized efflux pump that contributes to resistance against numerous anticancer agents, often by exporting the parent drug molecule. nih.govnih.gov While its role in exporting the parent chlorambucil molecule is less defined than the MRP role in exporting the conjugate, its overexpression is a common feature of multidrug-resistant cells. nih.govresearchgate.net
Translational Strategies to Circumvent Acquired Resistance in Conjugate Design
Overcoming the multifaceted mechanisms of chlorambucil resistance requires innovative therapeutic designs. One of the most promising translational strategies is the development of drug conjugates, where chlorambucil is linked to a targeting moiety to enhance its delivery and efficacy. numberanalytics.commdpi.com
The compound Haha-chlorambucil exemplifies this approach. While specific data on this compound is limited, it is described as a targeted therapy where chlorambucil is conjugated to an agent that specifically binds to CD22, a protein expressed on the surface of certain cancer cells. ontosight.ai This design represents an antibody-drug conjugate (ADC).
The rationale behind such conjugate design is to overcome resistance in several ways:
Enhanced and Targeted Delivery: By linking chlorambucil to an antibody that recognizes a tumor-specific antigen (like CD22), the cytotoxic payload is delivered directly and preferentially to cancer cells. ontosight.ai This increases the intracellular drug concentration in the target cells, which can help overwhelm efflux pump activity and detoxification pathways. nih.gov
Altering the Mechanism of Action: Conjugation can reprogram the drug's activity. For example, a novel conjugate linking chlorambucil to a G-quadruplex (G4) ligand was shown to no longer rely on creating ICLs for its toxicity. Instead, its activity became dependent on the nucleotide excision repair (NER) pathway, effectively creating a new vulnerability in cells. acs.org
Bypassing Influx Resistance: Some resistance is due to reduced drug uptake. ADCs are typically internalized via receptor-mediated endocytosis, providing an alternative entry route that bypasses resistance mechanisms related to passive diffusion or standard drug influx transporters.
Creating Multi-Functional Agents: Hybrid molecules can be designed to have dual functions. For instance, chlorambucil has been conjugated with platinum-based compounds to create agents that combine two distinct DNA-binding mechanisms, potentially leading to synergistic effects and overcoming resistance to either agent alone. mdpi.com Another approach involves creating conjugates that not only deliver a cytotoxic agent but also inhibit a resistance mechanism, such as P-glycoprotein efflux. researchgate.net
Beyond conjugation, other strategies include the use of nanoparticles to improve drug delivery and the co-administration of inhibitors that block specific resistance pathways, such as DNA repair or efflux pumps, to re-sensitize resistant tumors to chlorambucil. numberanalytics.comdovepress.com
Advanced Delivery Systems for Haha Chlorambucil Conjugates
Nanocarrier-Mediated Encapsulation and Delivery (e.g., Liposomes, Polymeric Micelles, Quantum Dots)
The encapsulation of chlorambucil (B1668637) into nanocarriers is a key strategy to overcome its poor water solubility and to achieve controlled release. globalresearchonline.net Various nanocarriers have been investigated for the delivery of chlorambucil and its conjugates.
Liposomes: These are spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. researchgate.netglobalresearchonline.net A novel approach involves the synthesis of a phospholipid prodrug, chlorambucil-tailed phospholipid (DCTP), which self-assembles into liposomes. science.gov These DCTP liposomes demonstrate a high loading capacity for chlorambucil and exhibit greater stability and cytotoxicity against cancer cell lines compared to the free drug. science.govscience.gov Liposomal formulations can also be modified with targeting ligands, such as hyaluronic acid (HA), to facilitate receptor-specific delivery. science.gov
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. globalresearchonline.netmdpi.com The hydrophobic core of the micelle serves as a reservoir for poorly soluble drugs like chlorambucil, while the hydrophilic shell provides stability in the bloodstream. globalresearchonline.netmdpi.com Studies have explored the release of chlorambucil from polymeric micelles, demonstrating their potential for controlled drug delivery. researchgate.net The versatility of polymers allows for the design of micelles that respond to specific stimuli, such as pH or redox conditions, for targeted drug release. researchgate.netnih.gov
Quantum Dots (QDs): These are semiconductor nanocrystals with unique optical properties that make them suitable for simultaneous bio-imaging and drug delivery. nih.gov While direct conjugation of chlorambucil to QDs is less common, a similar nitrogen mustard, melphalan, has been conjugated to hyaluronic acid-modified quantum dots (HA-QDs-MEL). researchgate.net This conjugate demonstrated the potential for targeted delivery and imaging, with drug release being significantly higher in acidic conditions simulating the tumor microenvironment. researchgate.net This approach highlights the feasibility of developing similar systems for chlorambucil. googleapis.comgoogle.com
Table 1: Comparison of Nanocarriers for Chlorambucil Delivery
| Nanocarrier | Primary Components | Advantages for Chlorambucil Delivery | Key Research Findings |
|---|---|---|---|
| Liposomes | Phospholipid bilayers | High drug loading capacity, biocompatibility, ability to carry hydrophobic drugs. science.govscience.gov | Self-assembling chlorambucil-tailed phospholipid (DCTP) liposomes show excellent stability and enhanced cytotoxicity. science.gov |
| Polymeric Micelles | Amphiphilic block copolymers | Enhanced solubility of hydrophobic drugs, controlled release, stability in circulation. globalresearchonline.netresearchgate.net | Demonstrated controlled release of chlorambucil in PBS buffer (pH 7.4). researchgate.net |
| Quantum Dots | Semiconductor nanocrystals | Bio-imaging capabilities, potential for targeted therapy. nih.govriken.jp | HA-QD-melphalan conjugates show pH-sensitive release and receptor-mediated uptake. researchgate.net |
Evaluation of pH-Sensitive Drug Release Properties in Tumor Microenvironments
The microenvironment of solid tumors is typically more acidic (pH 6.5-6.8) compared to normal tissues and blood (pH 7.4). bsmiab.org This pH difference provides an opportunity for designing "smart" drug delivery systems that selectively release their payload in the acidic tumor milieu. bsmiab.orgnih.gov
Several strategies have been developed to confer pH-sensitivity to chlorambucil delivery systems:
Acid-Labile Linkers: Chlorambucil can be conjugated to a carrier polymer via an acid-sensitive chemical bond, such as a hydrazone or an acetal. bsmiab.orgnih.gov These bonds are stable at physiological pH but are cleaved in the acidic environment of the tumor, triggering the release of the drug. bsmiab.org For instance, a coumarin-benzothiazole-chlorambucil (Cou-Benz-Cbl) conjugate has been developed that exhibits pH-sensitive fluorescence and releases chlorambucil upon light exposure, with its properties changing in acidic conditions. rsc.org
pH-Responsive Polymers: Polymeric nanocarriers can be constructed from polymers that change their structure or solubility in response to pH changes. nih.gov For example, graphene oxide nano-vesicles functionalized with folic acid have been used to load chlorambucil. nih.gov The release of chlorambucil from these vesicles was significantly faster at pH 5.5 (mimicking the endosomal/lysosomal environment) than at pH 7.4. nih.gov Similarly, heparin-chlorambucil conjugate prodrugs have shown accelerated drug release in a simulated redox environment, which often accompanies the acidic tumor microenvironment. mdpi.com
Table 2: pH-Sensitive Release of Chlorambucil from Nanocarriers
| Delivery System | pH-Sensitive Mechanism | Release at Physiological pH (7.4) | Release at Acidic pH (~5.5) | Reference |
|---|---|---|---|---|
| Graphene Oxide Nano-vesicles | Protonation of functional groups | Slow release (~24% after 8 hours) | Rapid release (~73% after 9 hours) | nih.gov |
| Coumarin-Benz-Cbl Conjugate | ESIPT turn "on/off" mechanism | Blue fluorescence, stable conjugate | Green fluorescence, primed for photo-release | rsc.org |
| Heparin-Chlorambucil Prodrug | Redox-responsiveness (often coupled with acidic pH in tumors) | <30% release within 72 hours (no stimuli) | 75-85% release within 72 hours (with redox stimuli) | mdpi.com |
Receptor-Mediated Internalization in Optimized Nanoconstructs
To enhance the specificity of drug delivery, nanocarriers can be decorated with ligands that bind to receptors overexpressed on the surface of cancer cells. nih.gov This active targeting strategy promotes the internalization of the nanoconstruct via receptor-mediated endocytosis, increasing the intracellular drug concentration. nih.govnih.gov
A prominent targeting ligand for chlorambucil conjugates is hyaluronic acid (HA) . nih.gov HA is a natural polysaccharide that binds with high affinity to the CD44 receptor, which is frequently overexpressed in various cancer cells. nih.govthieme-connect.com
HA-Based Nanoconstructs: By conjugating HA to chlorambucil or incorporating it into the surface of nanocarriers, the resulting system can be specifically targeted to CD44-positive tumor cells. nih.gov Studies on HA-liposomes have shown that their uptake correlates with CD44 receptor density and is significantly higher than that of non-targeted liposomes. science.govscience.gov This uptake occurs via lipid raft-mediated endocytosis. science.gov Once internalized, the nanocarrier is trafficked to endosomes and lysosomes, where the acidic environment and enzymes can facilitate the release of chlorambucil. science.govresearchgate.net
Research Gaps and Future Perspectives in Haha Chlorambucil Investigation
Further Elucidation of Comprehensive Modes of Action in Complex Biological Systems
The primary mechanism of action for Haha-chlorambucil is believed to be the alkylation of DNA by the chlorambucil (B1668637) component, leading to DNA damage and cell death. ontosight.aiontosight.ai The steroid moiety is intended to target the drug to specific cells, such as those in hormone-sensitive cancers. ontosight.ai However, the complete picture of its interactions within complex biological systems is not fully understood.
Chlorambucil itself interferes with DNA replication and can induce apoptosis through the accumulation of p53. wikipedia.org It is a cell-cycle non-specific agent, meaning it can damage DNA at any stage of the cell cycle. cancercareontario.ca Recent studies have also suggested that chlorambucil can deplete tumor cell PD-L1, which may contribute to its anti-cancer effects by modulating the immune response. nih.gov
Future research should aim to:
Investigate the detailed molecular interactions of this compound with its intended targets and potential off-target effects.
Explore its impact on various cellular signaling pathways beyond DNA damage, including those related to the steroid component.
Understand how the compound is metabolized and whether its metabolites have biological activity. patsnap.com
Exploration of Novel Conjugation Chemistries for Enhanced Selectivity and Efficacy
The conjugation of chlorambucil to a targeting moiety is a key strategy to improve its selectivity and reduce side effects. mdpi.com Various conjugation approaches have been explored for chlorambucil and other drugs, including linking them to peptides, fluorophores, and other small molecules. mdpi.commdpi.com For instance, conjugating chlorambucil to a G-quadruplex ligand has been shown to alter its mechanism of action. acs.org Similarly, conjugation with the L-type amino acid transporter 1 (LAT1) substrate, L-tyrosine, has been shown to increase cellular uptake and cytotoxicity in breast cancer cells. mdpi.com
Future directions in this area include:
Developing new linkers that are stable in circulation but release the active drug specifically at the tumor site.
Investigating different targeting moieties to direct this compound to a wider range of cancer types.
Exploring the use of stimuli-responsive linkers that release the drug in response to specific tumor microenvironment conditions, such as pH or enzyme levels. mdpi.com
| Conjugate Partner | Rationale/Goal | Reference |
|---|---|---|
| Steroid Moiety | Target hormone-sensitive cancers | ontosight.ai |
| L-tyrosine (LAT1 substrate) | Enhance cellular uptake in cancer cells overexpressing LAT1 | mdpi.com |
| G-quadruplex ligand | Alter mechanism of action and improve specificity | acs.org |
| Zwitterionic NIR Fluorophore | Improve tumor targeting and enable phototherapy | mdpi.com |
| Oncolytic Peptide | Enhance cell penetration and nuclear delivery | researchgate.netnih.gov |
Investigation into Synergistic Combination Therapies with this compound Analogues
Combining this compound with other anticancer agents could lead to synergistic effects and overcome drug resistance. ontosight.ai Chlorambucil has been studied in combination with various drugs, including purine (B94841) analogs, rituximab, and toceranib (B1682387). nih.govmdpi.commdpi.com For example, combining chlorambucil with the histone deacetylase inhibitor valproic acid has shown increased apoptotic effects in chronic lymphocytic leukemia cells. mdpi.com The combination of chlorambucil with toceranib may have synergistic anti-angiogenic effects. mdpi.com
Future research in this area should focus on:
Identifying rational combination therapies based on the mechanism of action of this compound and its analogues.
Evaluating the efficacy and safety of these combinations in preclinical models.
Investigating the potential for this compound to sensitize tumors to other treatments, such as immunotherapy or radiation.
| Combination Agent | Observed/Potential Effect | Reference |
|---|---|---|
| Purine Analogs (e.g., Fludarabine) | Synergistic cytotoxicity in B-cell chronic lymphocytic leukemia | nih.gov |
| Valproic Acid (HDAC inhibitor) | Increased apoptosis in chronic lymphocytic leukemia cells | mdpi.com |
| Toceranib | Potential synergistic anti-angiogenic effects | mdpi.com |
| Platinum(IV) complexes | Enhanced DNA damage in cancer cells | ontosight.ai |
| Ibrutinib | Synergistic effect on apoptosis of cancer cells | ontosight.ai |
Development of Robust Preclinical Models for Predictive Efficacy Assessment
The development of more predictive preclinical models is crucial for the successful translation of this compound and its analogues into the clinic. nih.gov Current models, such as tumor xenografts, are useful but have limitations. nih.gov The efficacy of alkylating agents can be influenced by factors like the expression of O6-methylguanine-DNA methyltransferase (MGMT), which can repair DNA damage. researchgate.netnih.gov
Future efforts should be directed towards:
Developing and utilizing patient-derived xenograft (PDX) models that better recapitulate the heterogeneity of human tumors.
Creating three-dimensional (3D) organoid cultures to study drug response in a more physiologically relevant context.
Identifying and validating biomarkers, such as MGMT status, that can predict which patients are most likely to respond to treatment with this compound. researchgate.netiiarjournals.org In vivo studies using animal models, such as mice with induced tumors, are essential to evaluate the antitumor activity of new formulations. pensoft.net
Q & A
Q. What ethical and methodological considerations apply when translating this compound from preclinical to clinical trials?
- Methodological Answer : Adhere to ICH guidelines for dose-escalation protocols (e.g., 3+3 design) and establish independent data monitoring committees. Preclinical data must include GLP-compliant toxicity studies in two species. Address interspecies differences using allometric scaling and physiologically based pharmacokinetic (PBPK) modeling .
Methodological Frameworks for Data Interpretation
- For Literature Review : Use Boolean search strategies in databases like PubMed/Scopus, combining terms (e.g., “this compound” AND “apoptosis” NOT “review”). Apply PRISMA guidelines for systematic reviews and assess bias via tools like ROBIS .
- For Data Reproducibility : Document raw data, code, and instrument settings in FAIR-compliant repositories. Use version control (e.g., Git) and pre-register protocols on platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
